

A Comparative Analysis of In Vitro Dissolution for Diverse Ibuprofen Formulations

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro dissolution performance of various ibuprofen formulations, supported by experimental data from multiple studies. Ibuprofen, a Biopharmaceutics Classification System (BCS) Class II drug, exhibits low solubility and high permeability, making its dissolution a critical rate-limiting step for absorption.[1][2] Understanding the dissolution profiles of different formulations is paramount for predicting in vivo performance and ensuring bioequivalence.

Executive Summary

This guide synthesizes dissolution data for immediate-release tablets (both branded and generic), sustained-release tablets, oral suspensions, and soft gelatin capsules. The data highlights significant variations in drug release based on formulation type and experimental conditions. Key findings indicate that immediate-release formulations generally exhibit rapid dissolution at neutral pH, while sustained-release formulations demonstrate a slower, more controlled release. The pH of the dissolution medium profoundly impacts the dissolution rate of ibuprofen, a weak acid, with markedly slower release in acidic conditions.[1][3]

Experimental Protocols

The methodologies summarized below are based on protocols described in the cited literature. These represent common approaches for the in vitro dissolution testing of ibuprofen formulations.



Immediate-Release Tablets (Branded vs. Generic)

- Apparatus: USP Apparatus 2 (Paddle).[4][5]
- Dissolution Medium: 900 mL of phosphate buffer at pH 7.2.[4][5]
- Temperature: 37 ± 0.5°C.[4]
- Rotation Speed: 50 rpm or 100 rpm.[4][6]
- Sampling Intervals: Samples collected at regular intervals (e.g., 10, 20, 30, 45, 60 minutes).
- Analytical Method: UV/Vis spectrophotometry at a wavelength of approximately 221 nm to determine the concentration of dissolved ibuprofen.[5][7]

Sustained-Release Tablets

- Apparatus: USP Apparatus 1 (Basket) or USP Apparatus 2 (Paddle).[3]
- Dissolution Media: Multiple media to simulate the pH progression of the gastrointestinal tract, such as 0.1 M HCl (pH 1.2), acetate buffer (pH 5.4), and phosphate buffers (pH 6.8 and 7.2). [3][8]
- Temperature: 37 ± 0.5°C.[8]
- Rotation Speed: 50 rpm or 100 rpm.[3][8]
- Sampling Intervals: Extended sampling over several hours to characterize the sustainedrelease profile.
- Analytical Method: UV/Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9]

Oral Suspension

Apparatus: USP Apparatus 2 (Paddle) or Flow-Through Cell (USP Apparatus 4).[1][10]



- Dissolution Media: Similar to sustained-release tablets, various pH buffers are used (e.g., pH 1.0, 4.5, 6.8, and 7.2).[1]
- Temperature: 37 ± 0.5°C.[1]
- Rotation Speed: 25 rpm or 50 rpm for the paddle apparatus.[1] For the flow-through cell, a
 flow rate such as 8 mL/min may be used.[10]
- Analytical Method: UV/Vis spectrophotometry.[1]

Soft Gelatin Capsules

- Apparatus: USP Apparatus 1 (Basket).[11]
- Dissolution Medium: 900 mL of 50 mM phosphate buffer at pH 7.2.[11]
- Temperature: 37°C.[11]
- Rotation Speed: 150 rpm.[11]
- Sampling Intervals: Frequent early sampling (e.g., 10, 20, 30 minutes) due to the expected rapid release.[11]
- Analytical Method: UV/Vis spectrophotometry or HPLC.

Data Presentation

The following tables summarize quantitative data from various in vitro dissolution studies.

Table 1: Comparative Dissolution of Branded and

Generic Immediate-Release Ibuprofen Tablets

Time (minutes)	Brand A (%	Brand B (%	Brand C (%
	Dissolved)	Dissolved)	Dissolved)
60	99.59	98.77	99.49

Data sourced from a study comparing three different brands of ibuprofen tablets in phosphate buffer at pH 7.2 using a USP Type II apparatus at 100 RPM.[4]



Table 2: Dissolution of Ibuprofen Oral Suspension at

Different pH Values

Time (minutes)	pH 1.0 (% Dissolved)	pH 4.5 (% Dissolved)	pH 6.8 (% Dissolved)	pH 7.2 (% Dissolved)
60	~10	68	66	106
180	~20	-	-	-

Data reflects dissolution of an ibuprofen suspension at 50 rpm.[1] Note that values can exceed 100% due to analytical variability or formulation overages.

Table 3: Comparison of Dissolution Profiles for

Ibuprofen Tablets and Suspension

Formulation	pH 1.2 (% Dissolved at 60 min)	pH 6.8 (% Dissolved at 60 min)	pH 7.2 (% Dissolved at 60 min)
Tablets	~10	80-100	80-100
Suspension	~10	80-100	80-100

This table provides a comparative view of tablet and suspension dissolution at 50 rpm, showing similar behavior at neutral and near-neutral pH.[1]

Table 4: Dissolution of Immediate-Release Ibuprofen

Tablets using Different USP Apparatus

Time (minutes)	USP I (Basket) - Advil® (% Dissolved)	USP II (Paddle) - Advil® (% Dissolved)	USP IV (Flow- Through) - Advil® (% Dissolved)
10	-	80	-
30	-	-	-
60	45-76 (range for all products)	>80	>80

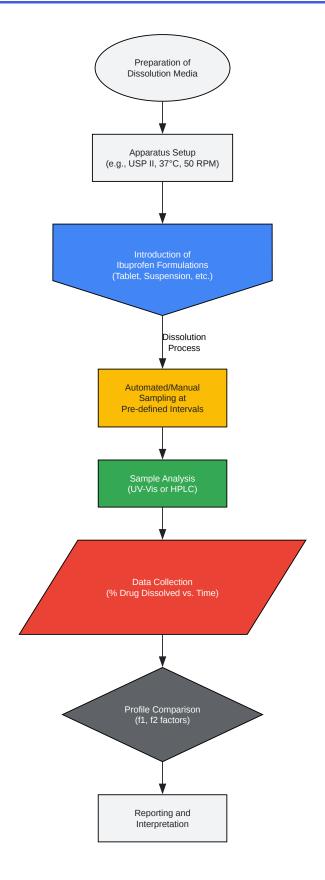


This data illustrates the influence of the dissolution apparatus on the release profile of immediate-release tablets. The USP II and IV apparatus met the dissolution criterion of >80% release in 60 minutes, while USP I did not for all tested products.[6]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a comparative in vitro dissolution study of ibuprofen formulations.





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Caption: Workflow for a comparative in vitro dissolution study.



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